N-Methoxy-2-(4-methoxyphenoxy)-N-methylacetamide
Description
Properties
IUPAC Name |
N-methoxy-2-(4-methoxyphenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(15-3)11(13)8-16-10-6-4-9(14-2)5-7-10/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKVKGBWDQFHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-2-(4-methoxyphenoxy)-N-methylacetamide typically involves the reaction of 4-methoxyphenol with an appropriate acylating agent, followed by methylation and methoxylation steps. Common reagents used in these reactions include acetic anhydride, methyl iodide, and sodium methoxide. The reaction conditions often involve refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-2-(4-methoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction may produce methoxyphenylamines.
Scientific Research Applications
N-Methoxy-2-(4-methoxyphenoxy)-N-methylacetamide may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-Methoxy-2-(4-methoxyphenoxy)-N-methylacetamide would depend on its specific interactions with biological targets. Generally, the methoxy and amide groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: Methoxy groups (e.g., in the 4-methoxyphenoxy moiety) increase lipophilicity, influencing solubility and membrane permeability . Electron-withdrawing groups like nitro (NO₂) or sulfonyl (SO₂) enhance electrophilicity and reactivity in biological systems .
- Biological Relevance: Sulfonamide and nitrophenyl derivatives exhibit pronounced bioactivity, such as inhibition of prostaglandin E2 (PGE2) in mesangial cells .
Biological Activity
N-Methoxy-2-(4-methoxyphenoxy)-N-methylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and other therapeutic effects.
Chemical Structure and Properties
This compound is characterized by its methoxy and phenoxy functional groups, which may influence its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound can effectively inhibit bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. Studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. This modulation can lead to a decrease in inflammation and bacterial proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to restore sensitivity in resistant strains when used in combination with traditional antibiotics, suggesting a synergistic effect.
- Anti-inflammatory Assay : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent.
Q & A
Basic: What are the standard synthetic routes for N-Methoxy-2-(4-methoxyphenoxy)-N-methylacetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of acetamide derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution reactions under alkaline conditions (e.g., using potassium carbonate in DMF) can introduce methoxy or aryloxy groups to the core structure .
- Condensation reactions with cyanoacetic acid or similar reagents, mediated by condensing agents (e.g., DCC or EDC), are critical for forming the acetamide backbone .
- Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (room temperature for sensitive steps), and monitoring reaction progress via TLC .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR (¹H and ¹³C): Assign methoxy (δ ~3.3–3.5 ppm) and aryloxy protons (δ ~6.8–7.2 ppm). Use DEPT-135 to distinguish methyl groups .
- IR Spectroscopy: Identify carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and ether linkages (C-O-C, ~1200–1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, focusing on the acetamide moiety (e.g., m/z corresponding to [M+H]⁺) .
- HPLC-PDA: Assess purity using reverse-phase columns (C18) with methanol/water gradients .
Advanced: How can computational methods aid in predicting the compound’s reactivity or bioactivity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). For example, acetamide derivatives have been docked into anticonvulsant targets using ligand-based design .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions .
- MD Simulations: Simulate solvation effects in aqueous or lipid environments to study stability and aggregation .
Advanced: How to resolve contradictions in spectral data or crystallographic results?
Methodological Answer:
- X-ray Crystallography: Compare experimental bond lengths/angles (e.g., C=O: ~1.22 Å) with theoretical values from Cambridge Structural Database (CSD) entries for analogous acetamides .
- Dynamic NMR: Investigate rotational barriers of the N-methyl group if splitting is observed in ¹H NMR spectra .
- 2D Correlation Spectroscopy (e.g., COSY, NOESY): Resolve overlapping signals in complex aromatic regions .
Advanced: What strategies are effective for studying the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at room temperature based on accelerated stability data .
Advanced: How to design experiments to elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Isotopic Labeling: Use ¹⁸O-labeled water or deuterated solvents to trace oxygen incorporation in hydrolysis reactions .
- Kinetic Isotope Effects (KIE): Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps .
- In Situ FTIR: Monitor intermediate formation (e.g., enolates or nitrenes) during reactions .
Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Solvent Selection: Replace DMF with less hazardous solvents (e.g., acetonitrile) for large-scale reactions to reduce environmental impact .
- Catalyst Recycling: Use immobilized catalysts (e.g., silica-supported palladium) for cross-coupling steps to improve yield and reduce costs .
- Flow Chemistry: Implement continuous-flow systems to enhance heat/mass transfer and minimize side reactions .
Advanced: How to correlate molecular conformation (e.g., torsional angles) with biological activity?
Methodological Answer:
- X-ray/NMR Hybrid Analysis: Determine crystal structures of analogs and compare with solution-state conformations to identify bioactive conformers .
- SAR Studies: Synthesize derivatives with modified methoxy/aryloxy groups and test activity against relevant biological targets (e.g., enzymes or receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
